Cas no 1487059-68-6 (Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]-)
![Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- structure](https://ja.kuujia.com/scimg/cas/1487059-68-6x500.png)
Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]-
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- インチ: 1S/C11H13ClN2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8,14H,7H2,1-2H3
- InChIKey: CZDFDGKKJAKRMC-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC(Cl)=CC=C1NCC(C)C
Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-374129-5.0g |
5-chloro-2-[(2-methylpropyl)amino]benzonitrile |
1487059-68-6 | 5.0g |
$859.0 | 2023-03-02 | ||
Enamine | EN300-374129-10.0g |
5-chloro-2-[(2-methylpropyl)amino]benzonitrile |
1487059-68-6 | 10.0g |
$1080.0 | 2023-03-02 | ||
Enamine | EN300-374129-2.5g |
5-chloro-2-[(2-methylpropyl)amino]benzonitrile |
1487059-68-6 | 2.5g |
$680.0 | 2023-03-02 | ||
Enamine | EN300-374129-1.0g |
5-chloro-2-[(2-methylpropyl)amino]benzonitrile |
1487059-68-6 | 1.0g |
$328.0 | 2023-03-02 |
Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- 関連文献
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1. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]-に関する追加情報
Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- (CAS No. 1487059-68-6): A Comprehensive Overview
Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]-, identified by its CAS number 1487059-68-6, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in various scientific domains. The presence of both chloro and amino functional groups, along with a methylpropyl substituent, makes it a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
The structural uniqueness of Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- lies in its ability to serve as a precursor for more complex molecules. The chloro group at the 5-position and the amino group at the 2-position, coupled with the branched alkyl group, contribute to its reactivity and make it a valuable building block in organic synthesis. Researchers have leveraged these properties to develop novel methodologies for constructing heterocyclic compounds, which are prevalent in many bioactive molecules.
In recent years, there has been a surge in interest regarding the development of new pharmaceuticals with improved efficacy and reduced side effects. Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- has emerged as a key intermediate in the synthesis of potential drug candidates. Its structural framework allows for modifications that can fine-tune pharmacological properties, making it an attractive scaffold for medicinal chemists. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory activities.
One of the most compelling aspects of Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in cancer therapy. By incorporating this compound into drug design, researchers aim to create molecules that can selectively inhibit specific kinases, thereby enhancing therapeutic outcomes. Preliminary studies have shown promising results in vitro, suggesting that further investigation is warranted.
The synthesis of Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the chlorination of benzonitrile derivatives followed by nucleophilic substitution with an appropriate amine. The introduction of the methylpropyl group adds an extra layer of complexity but also enhances the compound's utility as a synthetic intermediate. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve high yields and purity.
The pharmacological profile of Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- is still being elucidated, but early findings are encouraging. Its ability to interact with biological targets suggests that it could be used to develop drugs for a wide range of diseases. For example, studies have indicated that certain derivatives may have neuroprotective properties, making them potential candidates for treating neurodegenerative disorders like Alzheimer's disease.
In addition to its pharmaceutical applications, Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- has potential uses in materials science. Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials. Researchers are exploring its incorporation into polymer matrices to enhance conductivity and other desirable characteristics.
The regulatory landscape for compounds like Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- is stringent but manageable when proper procedures are followed. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure quality and consistency. Furthermore, thorough characterization through spectroscopic methods such as NMR and mass spectrometry is essential to confirm the identity and purity of the compound.
The future prospects for Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]- are bright, with ongoing research aimed at uncovering new applications and optimizing synthetic routes. Collaborative efforts between academia and industry are likely to drive innovation in this field. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in drug discovery and development.
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